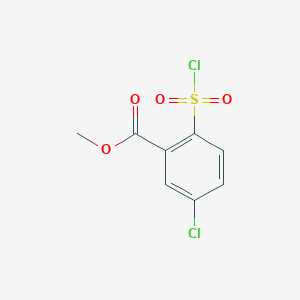

Methyl 5-chloro-2-(chlorosulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFDLVIWIUKZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119454-19-1 | |

| Record name | methyl 5-chloro-2-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification and Methylation

- Starting Material: 5-Chlorosalicylic acid.

- Process: Esterification of 5-chlorosalicylic acid with methanol or methylation using dimethyl sulfate under reflux in acetone or aqueous conditions.

- Outcome: Formation of methyl 5-chlorosalicylic ester or methyl 5-chloro-2-methoxybenzoate, depending on conditions.

- Key Details: Methylation under anhydrous conditions directly yields methyl 5-chloro-2-methoxybenzoate; aqueous conditions may require prior esterification.

Chlorosulfonation

- Reagent: Chlorosulfonic acid or sulfur dioxide with subsequent chlorination.

- Process: The methyl ester is subjected to chlorosulfonation, typically at controlled temperatures to introduce the chlorosulfonyl group at the 2-position.

- Conditions: Mild temperatures (10–25 °C) in acetic acid solvent; sometimes copper chloride catalyst is used to facilitate sulfonyl chloride formation.

Preparation via Diazotization and Sulfonyl Chlorination of Aminobenzoate Derivatives

Diazotization of 2-Amino-5-chlorobenzoate

- Starting Material: 2-amino-5-chlorobenzoate or 2-amino-3-methylbenzoate analogs.

- Reaction: Diazotization with sodium nitrite and concentrated hydrochloric acid in acetic acid solvent at low temperatures (-10 to 5 °C).

- Purpose: Formation of diazonium salt intermediate.

Sulfonyl Chlorination

- Reaction: The diazonium solution is reacted with sulfur dioxide gas under 10–25 °C in acetic acid, sometimes in the presence of copper chloride catalyst.

- Outcome: Formation of 2-(chlorosulfonyl) substituted methyl benzoate derivatives.

- Yield: Reported yields exceed 70% for this one-step reaction, with relatively simple operation suitable for industrial scale.

Comparative Data on Reaction Conditions and Yields

Detailed Research Findings and Notes

The diazotization-sulfonyl chlorination method offers a one-pot synthesis with simplified steps and higher yields (>70%), using inexpensive and readily available raw materials such as 2-amino-3-methylbenzoate derivatives and sulfur dioxide gas.

The esterification and methylation approach, followed by chlorosulfonation, is well-documented and allows for flexible functional group modifications but may involve multiple steps and moderate yields (45-95% depending on step and conditions).

Use of copper chloride as a catalyst in the sulfonyl chlorination step enhances reaction rates and yields, making the process more industrially viable.

The chlorosulfonation reaction must be carefully controlled to avoid side reactions and degradation, typically performed at mild temperatures (10–25 °C) in acetic acid solvent.

The overall synthetic routes balance cost, yield, and operational simplicity, with the diazotization-sulfonyl chlorination pathway being favored for industrial scale due to fewer steps and higher yield.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazotization + Sulfonyl Chlorination | 2-Amino-5-chlorobenzoate | Diazotization, SO2 sulfonyl chlorination | High yield (>70%), simple steps | Requires handling of SO2 gas |

| Esterification + Chlorosulfonation | 5-Chlorosalicylic acid | Esterification, methylation, chlorosulfonation | Flexible, well-studied | Multi-step, moderate yields |

| Chlorosulfonation with Chlorosulfonic Acid | Methyl 5-chlorobenzoate | Direct chlorosulfonation | Straightforward | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl chloride or sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Chloride: Formed by reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-2-(chlorosulfonyl)benzoate has shown promise in the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, particularly within the pharmaceutical sector.

Drug Development

The compound serves as a building block for synthesizing more complex molecules used in drug discovery. Its derivatives are being explored for their therapeutic potential against diseases such as tuberculosis, where they may inhibit essential enzymes involved in bacterial survival .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of various compounds.

Synthesis of Sulfonamides

The compound can be transformed into sulfonamide derivatives through chlorosulfonation reactions. These sulfonamides have applications in treating inflammatory diseases and conditions mediated by metalloproteinases (MMPs), which are implicated in various pathologies including cancer and arthritis .

Case Study 1: Antimicrobial Agent Development

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The most promising derivative demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Inhibition of Enzymes

Another research effort focused on the use of this compound derivatives to inhibit phosphopantetheinyl transferase, an enzyme critical for Mycobacterium tuberculosis survival. The study found that certain derivatives could significantly reduce enzyme activity, suggesting their potential as therapeutic agents against tuberculosis .

Comparative Data Table

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Sulfonamide Derivatives

- Methyl 5-chloro-2-(4-methyl-benzene-sulfonamido)-benzoate Molecular Formula: C₁₅H₁₅ClNO₄S Key Differences: The chlorosulfonyl group is replaced by a 4-methylbenzenesulfonamido (-NHSO₂C₆H₄CH₃) group. This substitution reduces electrophilicity, making the compound less reactive toward nucleophiles but more stable. Crystallography: The compound exhibits a planar benzene ring with C–C bond lengths averaging 1.38 Å and weak intermolecular C–H···O interactions in its crystal lattice .

Fluorosulfate Analog

- Methyl 5-chloro-2-((fluorosulfonyl)oxy)benzoate

- Molecular Formula : C₈H₆ClFO₅S

- Key Differences : The chlorosulfonyl group is replaced by a fluorosulfate (-OSO₂F) group. Fluorosulfates are more hydrolytically stable than chlorosulfonyl derivatives but retain reactivity in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions. This compound was synthesized in 97% yield as a colorless oil, highlighting its utility in high-throughput applications .

Sulfamoyl Derivative

- Methyl 2-chloro-5-sulfamoylbenzoate Molecular Formula: C₈H₈ClNO₄S Key Differences: The chlorosulfonyl group is replaced by a sulfamoyl (-SO₂NH₂) group. The compound is listed in drug discovery databases (e.g., WikiQ82433886), suggesting pharmacological relevance .

Positional Isomers and Functional Group Variations

Methyl 2-[(Chlorosulfonyl)methyl]benzoate

- Molecular Formula : C₉H₉ClO₄S

- Key Differences: The chlorosulfonyl group is attached to a methyl side chain at the 2-position of the benzoate ring. It is used as a sulfonating agent in organic synthesis .

Methyl 5-Chloro-2-hydroxybenzoate

- Molecular Formula : C₈H₇ClO₃

- Key Differences: The chlorosulfonyl group is replaced by a hydroxyl (-OH) group. This drastically reduces electrophilicity and increases solubility in polar solvents. The compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied for its antioxidant properties .

Table 1: Comparative Properties of Selected Compounds

Biological Activity

Methyl 5-chloro-2-(chlorosulfonyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with a chlorosulfonyl group and a chlorine substituent. This unique arrangement enhances its reactivity and potential biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆Cl₂O₃S |

| Molecular Weight | Approximately 221.09 g/mol |

| Functional Groups | Chlorine, chlorosulfonyl |

Antimicrobial Activity

Recent studies have indicated that compounds containing chlorosulfonyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogenic bacteria and fungi.

- Mechanism of Action : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on microbial proteins, potentially inhibiting essential enzymatic functions.

- Case Studies : In vitro tests have shown that derivatives of this compound demonstrate varying degrees of activity against strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's reactive sulfonyl group makes it a candidate for studying enzyme inhibition. It has been explored as a potential inhibitor of carbonic anhydrase (CA) isozymes, which play crucial roles in physiological processes.

- Binding Affinity : Compounds similar to this compound have shown high binding affinities to CAIX, with dissociation constants (K_d) in the nanomolar range .

- Pharmacological Applications : The inhibition of CAIX is of particular interest in cancer therapy due to its overexpression in hypoxic tumors .

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Cancer Treatment : As an inhibitor of CAIX, it may contribute to novel cancer therapies targeting tumor microenvironments.

- Enzyme Modulators : Its role in modifying enzyme activity could lead to advancements in understanding metabolic pathways and disease mechanisms.

Research Findings

A summary of key findings from various studies highlights the compound's potential:

Q & A

Basic: What are the common synthetic routes for Methyl 5-chloro-2-(chlorosulfonyl)benzoate?

The synthesis typically involves chlorosulfonation of methyl 5-chloro-2-hydroxybenzoate or its derivatives. A multi-step approach is often employed:

- Step 1 : Introduction of the sulfonyl group via reaction with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

- Step 2 : Purification using recrystallization or column chromatography to isolate the product.

Key parameters include reaction time, stoichiometry of reagents, and solvent choice (e.g., dichloromethane or chloroform). Yields range from 60–80%, with purity confirmed via HPLC or NMR .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonation?

Byproducts like polysulfonated derivatives or hydrolyzed intermediates often arise due to excess chlorosulfonic acid or moisture. Optimization strategies include:

- Temperature Control : Maintaining sub-5°C conditions to suppress side reactions.

- Moisture-Free Environment : Using anhydrous solvents and inert gas (N₂/Ar) purging.

- Stoichiometry : Limiting chlorosulfonic acid to 1.1–1.2 equivalents.

Post-reaction quenching with ice-water and rapid extraction can further improve yield. Advanced monitoring via in situ IR spectroscopy helps track sulfonyl group formation .

Basic: What techniques are used to characterize this compound?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester/sulfonyl functionalities.

- X-ray Crystallography : Resolving crystal packing and molecular geometry (e.g., orthorhombic systems with space group P2₁2₁2₁) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., m/z 269.5 [M+H]⁺).

Advanced: How are crystallographic data analyzed to resolve structural ambiguities in this compound?

Crystallographic refinement using programs like SHELXL is critical. Challenges include:

- Disorder Modeling : Addressing positional disorder in the chlorosulfonyl group via split-atom refinement.

- Thermal Ellipsoids : Analyzing anisotropic displacement parameters to confirm rigid benzoate core vs. flexible sulfonyl moiety.

High-resolution data (θ > 25°) and twinning analysis (e.g., using PLATON) improve accuracy. R-factors below 0.05 indicate reliable structural solutions .

Basic: What are the key reactivity patterns of this compound?

The compound undergoes:

- Nucleophilic Aromatic Substitution (NAS) : Replacement of the chlorine atom with amines or alkoxides.

- Ester Hydrolysis : Under acidic/basic conditions to yield the corresponding carboxylic acid.

- Sulfonyl Group Reactions : Formation of sulfonamides via reaction with amines.

Advanced: Why does the sulfonyl group exhibit unexpected reactivity under microwave-assisted conditions?

Microwave irradiation accelerates reactions by enhancing dipole interactions. For example, sulfonamide formation with bulky amines achieves >90% yield in 10 minutes vs. 12 hours conventionally. This is attributed to rapid polarization of the sulfonyl chloride moiety, increasing electrophilicity. Solvent effects (e.g., DMF vs. THF) further modulate reactivity .

Basic: What are the pharmaceutical applications of this compound?

It serves as an intermediate in synthesizing protease inhibitors and kinase-targeting agents. The sulfonyl group enhances binding to hydrophobic enzyme pockets, while the ester moiety allows prodrug strategies .

Advanced: How can structural modifications improve its bioactivity?

- Chlorine Replacement : Substituting Cl with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability.

- Ester Hydrolysis Prodrugs : Converting the methyl ester to a tert-butyl ester improves oral bioavailability.

In vitro assays (e.g., IC₅₀ measurements against COX-2) guide optimization .

Basic: How is purity assessed for this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Elemental Analysis : Confirming C, H, N, S, and Cl content within ±0.3% of theoretical values.

Q. Advanced: What challenges arise in interpreting F NMR data for fluorinated analogs?

Fluorine coupling with adjacent protons (e.g., in CF₃-substituted derivatives) complicates splitting patterns. Decoupling experiments or low-temperature NMR (−40°C) reduces signal overlap. Referencing to external standards (e.g., C₆F₆) improves chemical shift accuracy .

Basic: What precautions are required for handling this compound?

- Storage : In sealed, desiccated containers at 2–8°C to prevent hydrolysis.

- Decomposition : Avoid prolonged exposure to light or moisture, which degrades the sulfonyl chloride group.

Advanced: How can thermal stability be quantified under storage conditions?

Accelerated stability studies using TGA/DSC reveal decomposition onset at 120°C. Kinetic modeling (Arrhenius plots) predicts a shelf life of >2 years at 25°C when stored in amber vials with silica gel .

Basic: How are contradictions in reported melting points resolved?

Discrepancies (e.g., 168–170°C vs. 172–174°C) may arise from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures followed by DSC analysis identifies the dominant polymorph .

Advanced: Why do synthetic yields vary significantly across studies?

Variability stems from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.